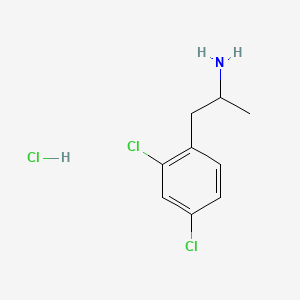
Benzeneethanamine, 2,4-dichloro-alpha-methyl-, hydrochloride (1:1)
Descripción
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of two chlorine atoms attached to the benzene ring and a methyl group attached to the alpha carbon of the ethanamine chain
Propiedades
Número CAS |
154-98-3 |
|---|---|
Fórmula molecular |
C9H12Cl3N |
Peso molecular |
240.6 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H |
Clave InChI |
AKJPCNJDEGZQSV-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)N.Cl |
SMILES canónico |
CC(CC1=C(C=C(C=C1)Cl)Cl)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,4-Dichloroamphetamine HCl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 2,4-dichlorobenzaldehyde and nitroethane in the presence of a base such as ammonium acetate results in the formation of 2,4-dichloro-beta-nitrostyrene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2,4-dichloro-alpha-methylbenzeneethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and potential therapeutic effects in certain neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenethylamine: Similar structure but lacks the alpha-methyl group.
2,4-Dichloroamphetamine: Similar structure but with different substitution patterns on the benzene ring.
2,4-Dichloromethamphetamine: Similar structure but with an additional methyl group on the nitrogen atom.
Uniqueness
(±)-2,4-Dichloro-alpha-methylbenzeneethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


